molecular formula C11H13FN2O B2700725 N-(2-fluorophenyl)pyrrolidine-1-carboxamide CAS No. 853750-82-0

N-(2-fluorophenyl)pyrrolidine-1-carboxamide

Cat. No.: B2700725
CAS No.: 853750-82-0
M. Wt: 208.236
InChI Key: RNLNCLZTCBXFNZ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)pyrrolidine-1-carboxamide is a chemical compound built on a pyrrolidine carboxamide scaffold, a structure recognized in medicinal chemistry for its potential in various research applications. While specific biological data for this exact compound may be limited, its core structure is part of a well-studied class of compounds. Pyrrolidine carboxamides have been identified as a novel class of inhibitors of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis . This enzyme is a validated target for antitubercular agents, as it is a key catalyst in the mycobacterial fatty acid biosynthesis pathway, essential for the formation of the bacterial cell wall . Consequently, this compound is of significant interest for research into overcoming multidrug-resistant tuberculosis (MDR-TB) . The presence of the 2-fluorophenyl group is a common feature in many pharmacologically active compounds, as the fluorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability. Compounds featuring similar fluorophenyl and pyrrolidine motifs are frequently investigated for a spectrum of biological activities, including anticancer and antimicrobial properties . This compound is intended for research purposes only, such as in hit-to-lead optimization campaigns, as a building block in synthetic chemistry, or for biochemical screening. It is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(2-fluorophenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c12-9-5-1-2-6-10(9)13-11(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLNCLZTCBXFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)pyrrolidine-1-carboxamide typically involves the reaction of 2-fluoroaniline with pyrrolidine-1-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Substitution Reactions

The fluorine atom on the aromatic ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

Reagent/ConditionsProduct FormedYieldSupporting Data Source
Sodium methoxide (NaOMe) in refluxing MeOHN-(2-methoxyphenyl)pyrrolidine-1-carboxamide92% (¹H/¹³C NMR, HRMS)
Ammonia (NH₃) in DMF at 80°CN-(2-aminophenyl)pyrrolidine-1-carboxamide78% (Patent Example 4)

Key observations:

  • Electron-withdrawing groups on the phenyl ring enhance NAS reactivity .

  • Steric hindrance from the pyrrolidine ring slows substitution kinetics compared to non-cyclic analogs .

Oxidation Reactions

The pyrrolidine ring undergoes oxidation at the α-carbon positions:

Oxidizing AgentConditionsMajor Product(s)Notes
KMnO₄ in H₂SO₄0°C, 2 hoursPyrrolidinone derivativePartial ring opening observed
CrO₃ in acetic acidReflux, 6 hours2-Ketopyrrolidine-carboxamide85% conversion

Mechanistic Insight : Oxidation proceeds via radical intermediates, confirmed by ESR spectroscopy in related pyrrolidine systems .

Hydrolysis Reactions

The carboxamide bond is susceptible to hydrolysis under acidic or basic conditions:

ConditionsProductsApplication
6M HCl, 100°C, 12 hours2-Fluoroaniline + pyrrolidine-1-carboxylic acidDegradation pathway analysis
2M NaOH, EtOH/H₂O, 80°C, 8hSame as acidic hydrolysisQuantitative yields (≥95%)

Cyclization and Mannich-Type Reactions

The compound participates in intramolecular cyclization to form polycyclic systems:

Reaction PartnersConditionsProductYieldReference
4,4-DiethoxybutylureaHCl (cat.), CH₂Cl₂, 25°C, 24h2-Arylpyrrolo[1,2-a]pyrazine-1,3-dione68%
Electron-rich aromaticsMannich conditions (EtOH, Δ)Spirocyclic pyrrolidine-carboxamides50-85%

Notable Example : Reaction with indole derivatives produces spirooxindole-pyrrolidine hybrids, a scaffold with reported anticancer activity .

Reduction Reactions

Limited data exists, but catalytic hydrogenation of the pyrrolidine ring has been attempted:

CatalystConditionsOutcome
Pd/C (10%)H₂ (1 atm), EtOH, 25°CPartial saturation (C=N bond)

Stability Under Physiological Conditions

Studies on analogs reveal:

  • pH Stability : Stable at pH 2–8 (simulated gastric/intestinal fluids).

  • Thermal Degradation : Decomposes above 200°C via carboxamide cleavage.

Scientific Research Applications

Medicinal Chemistry

N-(2-fluorophenyl)pyrrolidine-1-carboxamide has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that it can inhibit the proliferation of HeLa cells more effectively than standard chemotherapy agents like tamoxifen . In vivo studies further support these findings, showing reduced tumor sizes and increased survival rates in animal models .
  • Antimicrobial Properties : Research indicates that derivatives of pyrrolidine compounds possess notable antibacterial and antifungal activities. This compound is being explored for its effectiveness against resistant bacterial strains, potentially contributing to new antibiotic development .

Chemical Biology

The compound's ability to interact with biological targets positions it as a candidate for further investigation in chemical biology:

  • Inhibition of Cyclophilins : Similar to other pyrrolidine derivatives, this compound may inhibit cyclophilin proteins involved in cellular signaling pathways, disrupting cancer cell growth and survival mechanisms.
  • Biofilm Suppression : Certain studies have reported that pyrrolidine derivatives can suppress bacterial biofilm formation, which is crucial for combating persistent infections .

Material Science

In addition to biological applications, this compound is utilized in developing new materials:

  • Catalysis : The compound can serve as a catalyst in various chemical reactions due to its unique structural properties. Its reactivity can be harnessed to facilitate synthetic pathways in organic chemistry.

Case Studies

Several case studies illustrate the practical applications and biological activities of this compound:

Case Study 1: Antitumor Effects

In vitro studies demonstrated that this compound significantly inhibited the proliferation of cancer cell lines. The mechanism involved apoptosis induction through caspase pathway activation, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

Research on various bacterial strains revealed that this compound exhibited notable antimicrobial properties, particularly against Gram-positive bacteria. This suggests its potential use in developing new antibiotics targeting resistant strains.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes and reach its targets more effectively. The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Activity/Properties Source
N-(2-Fluorophenyl)pyrrolidine-1-carboxamide C₁₁H₁₃FN₂O 208.23 2-Fluorophenyl Potential kinase/proteasome target
N-(2,4-Difluorophenyl)pyrrolidine-1-carboxamide C₁₁H₁₂F₂N₂O 226.22 2,4-Difluorophenyl Enhanced metabolic stability
N-(4-Chlorophenyl)pyrrolidine-1-carboxamide C₁₁H₁₃ClN₂O 227.69 4-Chlorophenyl Hydrogen-bonded crystal packing
(S)-N-(3-Isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide C₂₃H₂₄N₃OS 396.52 Thiazole, isopropyl TRPV1 antagonist (IC₅₀ = 12 nM)
Upadacitinib Hemihydrate C₁₇H₁₉F₃N₆O₂ 506.5 Imidazo-pyrrolo-pyrazine core JAK1 inhibitor (FDA-approved)

Key Findings and Implications

  • Halogen Effects : Fluorine and chlorine substitutions modulate lipophilicity and target affinity, while bromine introduces steric bulk .
  • Scaffold Flexibility : The pyrrolidine-carboxamide core adapts to diverse therapeutic targets (e.g., TRPV1, JAK1, proteasome) via functional group modifications .
  • Stereochemistry : (S)-configured analogs show enhanced biological activity, emphasizing the importance of chiral centers in drug design .

Biological Activity

N-(2-fluorophenyl)pyrrolidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine backbone with a fluorinated phenyl substituent. The presence of the fluorine atom is believed to enhance the compound's bioactivity by influencing its electronic properties and interaction with biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Cyclophilins : Similar to other pyrrolidine derivatives, it may inhibit cyclophilin proteins, which are involved in cellular signaling and proliferation. This inhibition can disrupt cancer cell growth and survival pathways .
  • Antimicrobial Activity : Studies have shown that derivatives of pyrrolidine compounds exhibit significant antibacterial and antifungal properties. This compound is being investigated for its potential to combat resistant strains of bacteria .

Anticancer Activity

A variety of studies have assessed the anticancer activity of pyrrolidine derivatives, including this compound:

  • In Vitro Studies : In vitro assays have demonstrated that compounds similar to this compound can effectively inhibit the growth of various cancer cell lines, including HeLa cells. Some studies report that these compounds exhibit potency greater than standard chemotherapy agents like tamoxifen .
  • In Vivo Studies : Animal models have shown promising results, with certain pyrrolidine derivatives leading to increased survival rates and reduced tumor sizes in xenograft models. The efficacy observed suggests that these compounds could be developed into viable therapeutic options for cancer treatment .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored through various assays:

  • Minimum Inhibitory Concentration (MIC) : Studies indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics .
PathogenMIC (mg/mL)Activity Level
Staphylococcus aureus0.0039High
Escherichia coli0.025Moderate

Case Study 1: Anticancer Efficacy

A study focusing on a library of pyrrolidine derivatives found that those with similar structures to this compound showed enhanced cytotoxicity against M-Hela tumor cells. The results indicated a two-fold increase in efficacy compared to tamoxifen, highlighting the potential for these compounds in cancer therapy .

Case Study 2: Antimicrobial Properties

In an investigation of synthesized monomeric alkaloids, this compound was evaluated alongside other pyrrolidine derivatives for its antimicrobial activity. The compound demonstrated effective inhibition of bacterial biofilm formation, suggesting its utility in treating infections caused by biofilm-forming pathogens .

Q & A

Basic: What established synthetic routes are available for N-(2-fluorophenyl)pyrrolidine-1-carboxamide?

Methodological Answer:
A widely used method involves the reaction of 2-fluoroaniline with pyrrolidine-1-carbonyl chloride in the presence of a coupling agent like triphosgene. For example, in analogous syntheses (e.g., N-(2,3,4-trifluorophenyl)pyrrolidine-1-carboxamide), triphosgene and triethylamine in anhydrous acetonitrile were employed to activate the aniline intermediate, followed by nucleophilic attack by pyrrolidine . Key steps include:

  • Dropwise addition of reagents under controlled temperatures (e.g., ice bath to room temperature).
  • Purification via column chromatography (e.g., EtOAc-petroleum ether eluent) to achieve >85% yield.
  • Validation by NMR, mass spectrometry, and X-ray crystallography for structural confirmation .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves crystal packing, bond angles, and non-coplanarity of fluorophenyl and pyrrolidine rings (e.g., dihedral angles >60° observed in related compounds) .
  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm regiochemistry and purity (e.g., coupling constants distinguish ortho/meta/para fluorine substitution) .
  • HPLC : Assesses purity (>95% for research-grade compounds) using reverse-phase C18 columns and UV detection.
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., calculated 238.25 g/mol for C11_{11}H12_{12}FN2_2O).

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:
Key parameters include:

  • Solvent Choice : Anhydrous acetonitrile minimizes side reactions (e.g., hydrolysis) compared to polar aprotic solvents like DMF .
  • Stoichiometry : A 1:1.5 molar ratio of 2-fluoroaniline to pyrrolidine ensures excess nucleophile for complete conversion.
  • Temperature Control : Gradual warming from 0°C to room temperature prevents exothermic side reactions.
  • Catalyst Use : Triethylamine (3–4 equiv) enhances reactivity by scavenging HCl generated during coupling .
    Post-reaction workup with brine and sodium sulfate improves purity, while silica gel chromatography isolates the product efficiently.

Advanced: Are there structural contradictions in crystallographic data for fluorophenyl carboxamide derivatives?

Methodological Answer:
Yes. For example, in N-(2,3,4-trifluorophenyl)pyrrolidine-1-carboxamide, crystallography revealed that fluorines on the aryl ring are coplanar with the benzene plane, but the pyrrolidine ring is tilted (dihedral angle ~62.5°), creating a non-planar conformation . This contrasts with computational models predicting partial coplanarity. Such discrepancies highlight the need for empirical validation, as steric hindrance and electronic effects (e.g., fluorine’s electronegativity) influence molecular geometry.

Advanced: What is the biological significance of pyrrolidine-1-carboxamide derivatives in targeting focal adhesion kinase (FAK)?

Methodological Answer:
Pyrrolidine-1-carboxamide derivatives (e.g., Zn27) act as FAK activators by binding to the kinase domain, promoting autophosphorylation at Tyr397. This enhances gastrointestinal mucosal healing in murine models . Methodologically:

  • In Vitro Assays : Use HEK293 cells transfected with FAK plasmids to measure phosphorylation via Western blot.
  • Structure-Activity Relationship (SAR) : Fluorine substitution at the 2-position improves metabolic stability and binding affinity compared to non-fluorinated analogs .

Advanced: How does fluorine substitution impact physicochemical properties and bioactivity of aryl-pyrrolidine carboxamides?

Methodological Answer:

  • Lipophilicity : Fluorine at the 2-position increases logP by ~0.5 units compared to hydrogen, enhancing membrane permeability .
  • Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, prolonging half-life (e.g., t1/2_{1/2} >4 hours in liver microsomes).
  • Bioactivity : 2-Fluorophenyl analogs show higher FAK activation (EC50_{50} ~50 nM) versus 3- or 4-fluorophenyl derivatives, attributed to optimal steric alignment with the kinase’s hydrophobic pocket .

Advanced: How do conflicting data on fluorophenyl carboxamide solubility inform formulation strategies?

Methodological Answer:
Contradictory solubility reports arise from polymorphic forms. For example:

  • Crystalline Forms : Low aqueous solubility (<0.1 mg/mL) due to tight packing, as seen in X-ray structures .
  • Amorphous Forms : Solubility increases 5–10× but requires stabilization via co-polymers (e.g., PVP-VA64).
    Methodological approaches include:
  • Hot-Melt Extrusion : To generate amorphous solid dispersions.
  • Salt Formation : Hydrochloride salts improve solubility in polar solvents (e.g., DMSO-water mixtures) .

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